molecular formula C23H24ClN3O3S B2839668 4-chloro-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide CAS No. 532972-34-2

4-chloro-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B2839668
CAS No.: 532972-34-2
M. Wt: 457.97
InChI Key: NWJUAMMAHGUHRU-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This complex molecule features a benzamide core, a prevalent pharmacophore in many biologically active substances, linked to an indole moiety via a flexible ethyl spacer . The inclusion of a morpholine ring, a common feature in pharmaceuticals intended to improve solubility and metabolic stability, along with a thioether linkage, makes this compound a valuable scaffold for the development of novel therapeutic agents . This compound is designed for research applications only. Its complex structure suggests potential utility as a key intermediate in the synthesis of more complex molecules or as a candidate for high-throughput screening in drug discovery campaigns. Researchers may employ it in investigating structure-activity relationships (SAR), particularly for targets where indole-based molecules are known to interact, such as various enzymes and receptors . The presence of multiple functional groups also makes it a suitable subject for metabolic stability studies and physicochemical property profiling in early-stage drug development. For Research Use Only (RUO): This product is strictly for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for proper handling and disposal information.

Properties

IUPAC Name

4-chloro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3S/c24-18-7-5-17(6-8-18)23(29)25-9-10-27-15-21(19-3-1-2-4-20(19)27)31-16-22(28)26-11-13-30-14-12-26/h1-8,15H,9-14,16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJUAMMAHGUHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the morpholine ring and the benzamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

4-chloro-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.

    Industry: The compound is used in the development of new materials, such as polymers or coatings, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole or Benzothiazole Cores

  • 2-Chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide (ZVT): Replaces the indole ring with a triazole core and introduces a 4-fluorophenoxy group. The fluorine enhances metabolic stability, while the triazole may improve binding to MtKasA (β-ketoacyl ACP synthase I), a target in tuberculosis research .
  • N-{2-[(4-Chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide: Substitutes indole with benzothiazole, retaining the morpholine and sulfanyl motifs.

Indole Derivatives with Varied Substituents

  • N-[2-(3-{[2-(Cyclopentylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-fluorobenzamide: Replaces morpholine with a cyclopentylamino group. The cyclopentyl moiety may reduce solubility compared to morpholine but could improve membrane permeability .
  • 4-Chloro-N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide :
    • Introduces a benzodioxin-carbamoyl group.
    • The benzodioxin ring enhances metabolic resistance, making it suitable for prolonged activity in vivo .

Simplified Analogues

  • 4-Chloro-N-[2-(morpholin-4-yl)ethyl]benzamide :
    • A truncated version lacking the indole-sulfanyl side chain.
    • Serves as a lead compound for structure-activity relationship (SAR) studies, highlighting the importance of the indole-morpholine-sulfanyl motif in enhancing target affinity .

Q & A

Q. What established synthetic routes are available for this compound, and how are intermediates characterized?

Methodological Answer: The synthesis involves multi-step pathways:

  • Step 1 : Formation of the indole core via Vilsmeier-Haack reaction or condensation of hydrazonamide derivatives .
  • Step 2 : Introduction of the morpholinyl-sulfanyl moiety using coupling agents (e.g., EDC/HOBt) under controlled pH (6.5–7.5) and temperature (0–5°C) .
  • Step 3 : Final benzamide coupling via nucleophilic acyl substitution .

Q. Characterization Techniques :

TechniquePurposeExample Data from Evidence
FT-IR Confirm functional groups (e.g., C=O, S-H)Peaks at 1680–1700 cm⁻¹ (amide I)
¹H/¹³C NMR Assign proton/carbon environmentsδ 7.2–8.1 ppm (aromatic H)
HRMS Verify molecular weight and puritym/z 495.0 (calculated)

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Enzyme Inhibition : Test against Bcl-2/Mcl-1 proteins via fluorescence polarization assays .
  • Solubility Profiling : Employ HPLC or UV-Vis spectroscopy in polar solvents (e.g., DMSO:PBS mixtures) .

Q. Key Considerations :

  • Use positive controls (e.g., cisplatin for cytotoxicity).
  • Optimize DMSO concentration (<0.1% to avoid cell death artifacts) .

Advanced Research Questions

Q. How can reaction yields for morpholinyl-containing intermediates be optimized?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize charged intermediates .
  • Catalyst Selection : Employ Pd/C or CuI for cross-coupling reactions (yield improvement by 15–20%) .
  • Temperature Control : Maintain 0–5°C during sulfanyl group introduction to prevent side reactions .

Q. Data-Driven Example :

ConditionYield (%)Purity (HPLC)
DMF, 25°C6295
DMSO, 0°C7898
THF, Reflux4588

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Structural Analysis : Compare substituent effects (e.g., chloro vs. nitro groups on indole) using QSAR models .
  • Assay Standardization : Replicate experiments under identical conditions (pH, cell line passage number) .
  • Statistical Validation : Apply ANOVA or Tukey’s test to assess significance of IC₅₀ variations .

Q. Case Study :

  • A study reported IC₅₀ = 8 µM (HeLa), while another found IC₅₀ = 15 µM. Discrepancy traced to differences in cell culture media (RPMI vs. DMEM) .

Q. What computational methods predict target interactions and pharmacokinetics?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to Bcl-2 (PDB: 2O2F). Key interactions: morpholinyl oxygen with Arg103 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates stable complexes) .
  • ADMET Prediction : SwissADME for logP (2.1), bioavailability score (0.55) .

Q. Example Output :

ParameterPrediction
logP 2.1
H-bond donors 3
CYP2D6 inhibition High

Q. How to design analogs for improved metabolic stability?

Methodological Answer:

  • Bioisosteric Replacement : Substitute morpholinyl with piperazinyl (reduces CYP450 metabolism) .
  • ProDrug Strategies : Introduce ester moieties for slow hydrolysis in plasma .
  • Metabolite Identification : Use LC-MS/MS to track hepatic microsomal degradation .

Q. Synthetic Example :

AnalogHalf-life (Human Liver Microsomes)
Parent Compound1.2 h
Piperazinyl Analog3.8 h

Data Contradiction Analysis

Example : Conflicting reports on solubility in aqueous buffers.

  • Root Cause : Polymorphism (amorphous vs. crystalline forms).
  • Resolution : Perform PXRD to identify dominant form and standardize recrystallization protocols .

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